3-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine
Description
Properties
IUPAC Name |
3-(chloromethyl)-6-thiophen-2-yl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c11-4-7-8-6-15-9(5-14(8)13-12-7)10-2-1-3-16-10/h1-3,9H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMZTCIJAJJREZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=C(N=NN21)CCl)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate chloromethyl and thiophene moieties into a triazole framework. The process often utilizes various reagents and conditions tailored to achieve high yields and purity.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds structurally related to This compound have shown effectiveness against a range of bacteria and fungi. A study highlighted the antibacterial activity of similar triazole compounds against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) in the low micromolar range .
Antioxidant Activity
Triazole derivatives are also noted for their antioxidant properties. The ability to scavenge free radicals has been linked to the presence of the thiophene ring in these compounds. In vitro assays demonstrated that certain triazole derivatives can significantly reduce oxidative stress markers in cellular models .
Case Studies
- Antimicrobial Evaluation : A study conducted on various triazole derivatives found that those with a thiophene substituent exhibited enhanced antibacterial activity compared to their non-thiophene counterparts. The compound's structure allows for better interaction with bacterial membranes .
- Antioxidant Properties : Another investigation focused on the antioxidant activity of similar compounds showed that they could effectively inhibit lipid peroxidation in biological systems. The presence of both triazole and thiophene groups was critical for this activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the triazole or thiophene rings can lead to significant changes in potency and selectivity. For example:
- Chloromethyl Group : Enhances lipophilicity and potentially improves membrane penetration.
- Thiophene Substitution : Contributes to increased electron density, enhancing interaction with biological targets.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | Antimicrobial Activity (MIC µg/mL) | Antioxidant Activity (IC50 µM) |
|---|---|---|---|
| Compound A | Structure A | 8 (E. coli), 16 (S. aureus) | 25 |
| Compound B | Structure B | 10 (E. coli), 12 (S. aureus) | 30 |
| Compound C | Structure C | 5 (E. coli), 20 (S. aureus) | 20 |
Note: The structures would typically be included as images or diagrams.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazolo[5,1-c][1,4]oxazine have shown effectiveness against various bacterial strains. Research indicates that the presence of the thiophene group enhances the antimicrobial activity due to its electron-rich nature, which can interact favorably with microbial targets .
Anticancer Potential
The triazole moiety is known for its anticancer properties. Compounds containing this structure have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies suggest that 3-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death .
Neuroprotective Effects
Emerging research points to neuroprotective properties associated with triazole derivatives. Compounds similar to this compound have been shown to protect neuronal cells from oxidative stress and excitotoxicity in preclinical models. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Polymer Chemistry
The incorporation of triazole-containing compounds into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. The unique chemical structure allows for cross-linking reactions that improve the durability of polymers used in coatings and adhesives .
Sensors and Electronics
Due to their electronic properties, compounds like this compound are being investigated for applications in organic electronics and sensor technology. Their ability to conduct electricity and respond to environmental stimuli makes them suitable candidates for developing sensors that can detect changes in pH or temperature .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial Activity | PMC7144560 | Demonstrated significant inhibition against multiple bacterial strains. |
| Anticancer Potential | ChemSrc | Induced apoptosis in various cancer cell lines through modulation of signaling pathways. |
| Neuroprotective Effects | Bidepharm | Exhibited protective effects against oxidative stress in neuronal cells. |
| Polymer Chemistry | CymitQuimica | Enhanced thermal stability in polymer composites when incorporated into matrices. |
| Sensors and Electronics | PubChem | Effective as a conductive material in sensor applications due to its electronic properties. |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl (-CH2Cl) group is highly reactive toward nucleophilic substitution (SN2), enabling functionalization at this position:
-
Mechanism : The reaction proceeds via a bimolecular nucleophilic displacement, where nucleophiles (e.g., amines, thiols) attack the electrophilic carbon adjacent to chlorine . Steric hindrance from the fused triazolo-oxazine ring slightly reduces reaction rates compared to simpler chloromethyl systems.
Cycloaddition and Ring-Opening Reactions
The triazole ring participates in [3+2] cycloadditions, while the oxazine moiety undergoes ring-opening under acidic conditions:
Triazole Reactivity
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) :
The triazole’s N2 position reacts with terminal alkynes to form 1,2,3-triazolo[1,5-a]pyridine derivatives .
Conditions : CuSO4·5H2O (10 mol%), sodium ascorbate, H2O/t-BuOH (1:1), 60°C .
Oxazine Ring-Opening
-
Acid-mediated hydrolysis :
Treatment with HCl (6M) cleaves the oxazine ring, yielding a diol intermediate .
Conditions : HCl (6M), 80°C, 2h .
Electrophilic Substitution on Thiophene
The thiophen-2-yl group undergoes electrophilic substitutions, though reactivity is moderated by electron-withdrawing effects from the triazolo-oxazine:
| Reaction | Reagents/Conditions | Position | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C, 1h | β-position | 55% | |
| Sulfonation | ClSO3H, CH2Cl2, −10°C, 30min | α-position | 48% |
-
Regioselectivity : Electron-deficient thiophene favors substitution at the less hindered β-position.
Functionalization via Cross-Coupling Reactions
The chloromethyl group and aromatic systems enable catalytic cross-coupling:
Suzuki-Miyaura Coupling
-
Substrate : Thiophen-2-yl boronic acid.
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Conditions : Pd(PPh3)4 (5 mol%), K2CO3, DME/H2O (3:1), 80°C .
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Product : Biaryl derivatives with retained triazolo-oxazine core .
Buchwald-Hartwig Amination
Oxidation of Thiophene
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Product : Thiophene S-oxide (instability noted; further oxidation to sulfone requires excess reagent) .
Reduction of Chloromethyl Group
-
Reagents : LiAlH4, THF, 0°C → 25°C.
-
Product : Methyl derivative (-CH3).
Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
Stability and Degradation
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- The chloromethyl group in the target compound contrasts with the carboxylic acid in , which increases solubility but reduces electrophilicity.
- Thiophene vs. phenyl/oxadiazolyl substituents: Thiophene’s electron-rich nature may enhance π-stacking compared to phenyl groups .
Synthetic Methods: The one-pot synthesis in is efficient for triazolo-oxazinones, while pyrazole-oxazine derivatives (e.g., ) require multi-step protocols involving sulfuric acid-mediated cyclization.
Physicochemical Properties: Lipophilicity: The oxadiazolyl-substituted analog has a high logP (4.66), suggesting greater membrane permeability than the target compound (predicted logP ~3.5). Solubility: The carboxylic acid derivative is more water-soluble (logSw ≈ -4.7 for vs.
Structural Rigidity :
- X-ray data for pyrazole-oxazines reveal planar oxazine rings (dihedral angle ~8.96°) and intermolecular hydrogen bonding (C–H···N), which stabilize crystal packing. Similar rigidity is expected in the triazolo-oxazine core.
Biological Relevance :
- Pyrazole-oxazines exhibit broad bioactivity (e.g., analgesic, anti-inflammatory) , while triazolo-oxazines are less studied. The chloromethyl group in the target compound may confer alkylating activity, relevant in anticancer drug design.
Preparation Methods
Hydrazine-Based Cyclization and Ring Closure
- Starting from hydrazine derivatives such as 4-amino-5-hydrazinyl-1,2,4-triazole-3-thiol, the triazole ring is formed by condensation with suitable aldehydes or ketones.
- For example, the reaction of hydrazine derivatives with 2-thiophenecarboxaldehyde under reflux in ethanol with catalytic acid leads to Schiff base intermediates.
- Subsequent intramolecular cyclization in the presence of bases like triethylamine promotes the formation of the fused oxazine ring system.
- This approach benefits from mild conditions and allows the incorporation of the thiophen-2-yl group directly into the heterocyclic scaffold.
Multi-Component Reaction (MCR) Approach
- MCRs provide an efficient route to complex heterocycles by combining three or more reactants in a single step.
- For instance, a one-pot reaction involving hydrazine derivatives, aromatic aldehydes (including thiophene aldehydes), and halogenated ketones or bromides (e.g., phenacyl bromides) in ethanol under reflux with triethylamine yields the desired triazolo-oxazine compounds with chloromethyl substituents.
- The base facilitates ring closure and substitution reactions, achieving high yields (83–94%) of the target molecules.
- Reaction parameters such as solvent, temperature, and base type critically influence the yield and purity (see Table 1 below).
Halomethylation via Chloromethylation Reagents
- Introduction of the chloromethyl group at the 3-position is typically achieved by reaction with chloromethylating agents such as chloromethyl diphenylphosphine oxide or chloromethyl bromide.
- For example, refluxing the intermediate heterocyclic compound with chloromethyl diphenylphosphine oxide in tetrahydrofuran (THF) in the presence of triethylamine leads to substitution at the methyl position, forming the chloromethyl derivative.
- This step is usually performed under anhydrous conditions to avoid hydrolysis and side reactions.
Detailed Reaction Conditions and Yields
| Step | Reactants | Solvent | Base/Catalyst | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Hydrazine derivative + 2-thiophenecarboxaldehyde | Ethanol | Catalytic HCl | Reflux (~70°C) | 3–6 h | Intermediate Schiff base isolated or used in situ | Schiff base formation |
| 2 | Intermediate + halogenated ketone (e.g., phenacyl bromide) | Ethanol | Triethylamine | Reflux (~70°C) | 10–12 h | 83–94 | Ring closure to triazolo-oxazine |
| 3 | Triazolo-oxazine intermediate + chloromethyl diphenylphosphine oxide | THF | Triethylamine | Reflux | 5 h | 70–90 | Chloromethylation step |
Table 1: Typical reaction conditions and yields for synthesis of chloromethyl-substituted triazolo-oxazines incorporating thiophen-2-yl groups.
Mechanistic Insights and Optimization
- The initial hydrazine-aldehyde condensation forms a hydrazone or Schiff base intermediate, which is prone to intramolecular cyclization.
- The presence of a base such as triethylamine is crucial to deprotonate intermediates and facilitate nucleophilic attack leading to ring closure.
- The chloromethylation step proceeds via nucleophilic substitution where the halogenated phosphine oxide reagent provides the chloromethyl group.
- Optimization studies show that triethylamine outperforms other organic bases (pyridine, piperidine) in yield and reaction time efficiency (see Table 2).
| Entry | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | None | 70 | 10 | 0 |
| 2 | Pyridine | 70 | 16 | 55 |
| 3 | Piperidine | 70 | 12 | 48 |
| 4 | Triethylamine | 70 | 11.3 | 92 |
Table 2: Effect of base on yield of triazolo-oxazine formation.
Summary of Research Findings
- The preparation of 3-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-triazolo[5,1-c]oxazine involves multi-step synthesis combining hydrazine derivatives, thiophene-containing aldehydes, and chloromethylating agents.
- Multi-component reactions under reflux in ethanol with triethylamine as base provide an efficient and high-yielding route.
- The chloromethyl substituent is introduced via reaction with chloromethyl diphenylphosphine oxide or similar reagents in THF.
- Reaction optimization indicates triethylamine as the preferred base for ring closure steps, providing yields up to 92%.
- The methodology allows for structural diversity by varying aldehyde and halogenated reagents, enabling synthesis of analogues with potential biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
